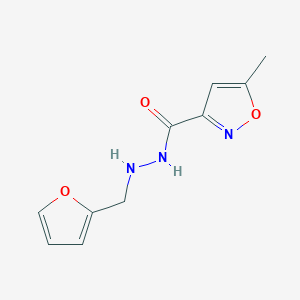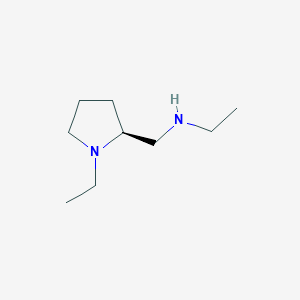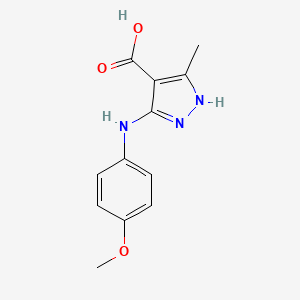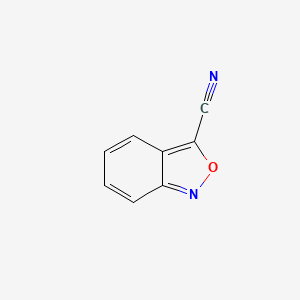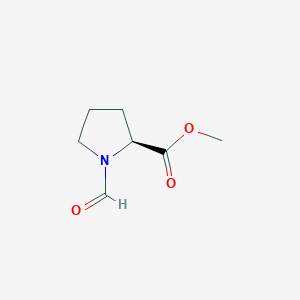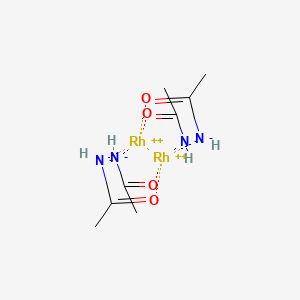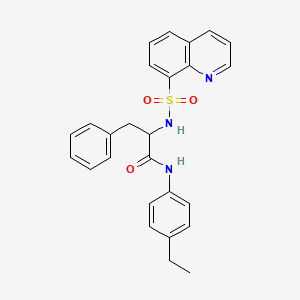
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline-8-sulfonamido group, which is known for its potential biological activities, making it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline-8-sulfonamido Intermediate: This step involves the sulfonation of quinoline to introduce the sulfonamido group.
Coupling with 4-Ethylphenyl and Phenyl Groups: The intermediate is then coupled with 4-ethylphenyl and phenyl groups through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology:
Enzyme Inhibition: The sulfonamido group can interact with enzymes, making it a candidate for enzyme inhibition studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its ability to interact with biological molecules.
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Antimicrobial Activity: Studies may explore its efficacy against various microbial strains.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline moiety can intercalate with DNA, affecting transcription and replication processes.
Comparación Con Compuestos Similares
- N-(4-(Quinoline-8-sulfonamido)phenyl)acetamide
- Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
- N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide
Comparison:
- Structural Differences: While these compounds share the quinoline-8-sulfonamido group, they differ in the substituents attached to the phenyl ring and the overall molecular structure.
- Unique Features: N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide is unique due to the presence of both 4-ethylphenyl and phenyl groups, which may confer distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Propiedades
Fórmula molecular |
C26H25N3O3S |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-3-phenyl-2-(quinolin-8-ylsulfonylamino)propanamide |
InChI |
InChI=1S/C26H25N3O3S/c1-2-19-13-15-22(16-14-19)28-26(30)23(18-20-8-4-3-5-9-20)29-33(31,32)24-12-6-10-21-11-7-17-27-25(21)24/h3-17,23,29H,2,18H2,1H3,(H,28,30) |
Clave InChI |
OQQBRGQJPKYXDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

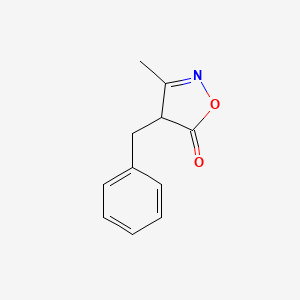
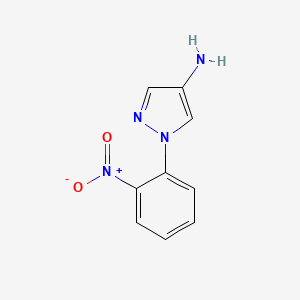

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
